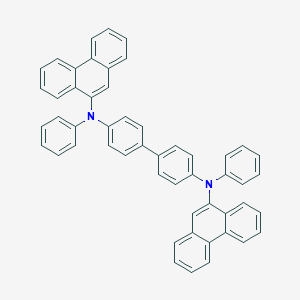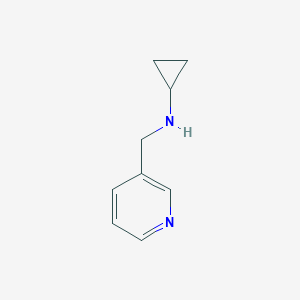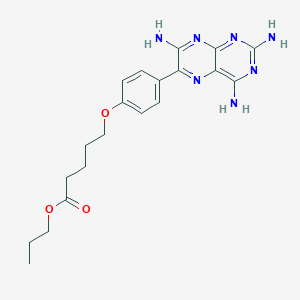
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester, commonly known as PTX-2, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. PTX-2 is structurally similar to the natural compound pterostilbene, which is found in blueberries and grapes and has been shown to have anti-inflammatory and anti-cancer properties. PTX-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
作用機序
The exact mechanism of action of PTX-2 is not fully understood, but it is believed to act on certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PTX-2 has been shown to inhibit this pathway, leading to decreased cell growth and proliferation.
生化学的および生理学的効果
PTX-2 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). PTX-2 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in the body.
実験室実験の利点と制限
One advantage of using PTX-2 in lab experiments is its high purity and stability, which allows for reproducible results. PTX-2 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that PTX-2 is a synthetic compound, and its effects may not fully mimic those of natural compounds found in the body. Additionally, the exact mechanism of action of PTX-2 is not fully understood, which may make it difficult to interpret certain results.
将来の方向性
There are several potential future directions for research involving PTX-2. One area of interest is the development of PTX-2 as a potential anti-cancer drug, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of PTX-2 and its effects on various signaling pathways in the body. Finally, PTX-2 may have potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which warrant further investigation.
合成法
PTX-2 can be synthesized using a variety of methods, including the reaction of 2,4,7-triaminopteridine with 4-bromophenol, followed by the reaction of the resulting intermediate with pentanoic acid and propyl alcohol. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to create the final compound in high yield and purity.
科学的研究の応用
PTX-2 has been used extensively in scientific research due to its potential applications in various fields. For example, PTX-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. PTX-2 has also been used as a research tool to investigate the role of certain signaling pathways in the body, as well as to study the effects of certain compounds on cellular processes.
特性
CAS番号 |
167224-20-6 |
|---|---|
製品名 |
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester |
分子式 |
C20H25N7O3 |
分子量 |
411.5 g/mol |
IUPAC名 |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
InChI |
InChI=1S/C20H25N7O3/c1-2-10-30-14(28)5-3-4-11-29-13-8-6-12(7-9-13)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h6-9H,2-5,10-11H2,1H3,(H6,21,22,23,25,26,27) |
InChIキー |
ZHFNFZCSEJGXHR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
正規SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
その他のCAS番号 |
167224-20-6 |
同義語 |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



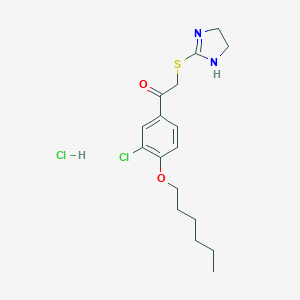
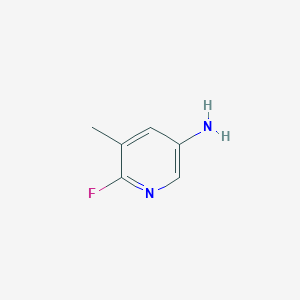
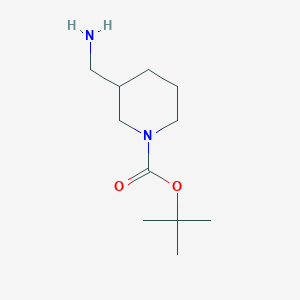
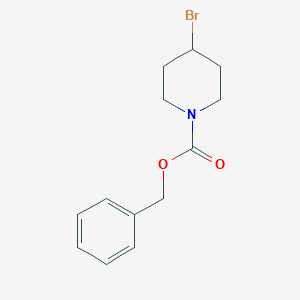
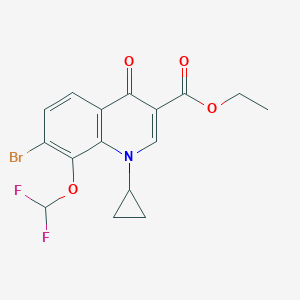
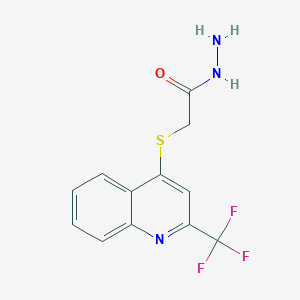
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
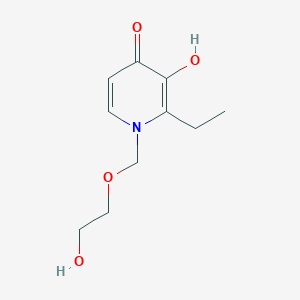
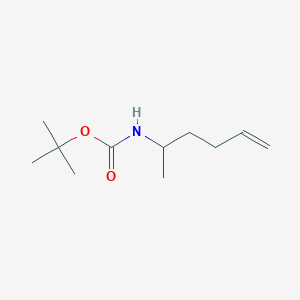
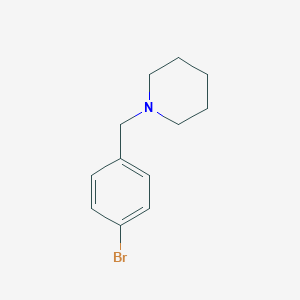
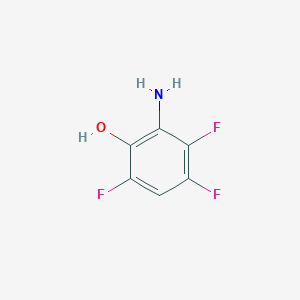
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
